![molecular formula C20H20N2O3 B3003540 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide CAS No. 898411-78-4](/img/structure/B3003540.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide is a compound that falls within the broader class of quinolin-6-yloxyacetamides (QAs). These compounds have been identified for their potential in medical applications due to their ability to inhibit the growth of various pathogens and cancer cells. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to certain cell types . Similarly, derivatives of quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one have demonstrated antiproliferative activities against a range of human cancer cell lines . These findings suggest that N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide could also possess significant biological activities.
Synthesis Analysis
The synthesis of related compounds, such as those in the quinolin-6-yloxyacetamides family, involves chemical modifications of lead compounds to enhance their antitubercular and antiproliferative properties. For example, modifications of 2-(quinolin-4-yloxy)acetamides have yielded compounds with minimum inhibitory concentration (MIC) values as low as 0.05 µM against M. tuberculosis . Similarly, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives has been carried out to evaluate their antiproliferative activities, with some compounds showing high specificity and low cytotoxicity against certain cancer cell lines . These synthesis strategies could be applied to the production of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide, optimizing its biological efficacy.
Molecular Structure Analysis
The molecular structure of quinolin-6-yloxyacetamides is crucial for their biological activity. For instance, the crystal structure of the tubulin-QA complex has shown that QAs bind to the colchicine site on tubulin, which is known to be targeted by microtubule-destabilizing agents . This binding disrupts the microtubule cytoskeleton and causes mitotic defects, leading to the anti-proliferative effects observed in cancer cells. The specific molecular features of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide, such as the 3-oxo group and the phenoxyacetamide moiety, may contribute to its binding affinity and specificity, potentially influencing its effectiveness as a therapeutic agent.
Chemical Reactions Analysis
The chemical reactivity of quinolin-6-yloxyacetamides is influenced by their molecular structure, which allows them to participate in specific interactions with biological targets. For example, the interaction of QAs with the colchicine binding site on tubulin inhibits tubulin polymerization, a key reaction in the mechanism of action against cancer cells . The chemical properties of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide would likely facilitate similar interactions with biological macromolecules, leading to its potential therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-6-yloxyacetamides, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties determine the compound's ability to reach its target in the body and exert its therapeutic effect. While specific data on N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide is not provided, related compounds have shown favorable profiles, such as low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models at certain concentrations . These properties are essential for the development of a compound as a drug candidate, suggesting that N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide could have a promising pharmacological profile.
Propriétés
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-18(13-25-17-6-2-1-3-7-17)21-16-11-14-5-4-10-22-19(24)9-8-15(12-16)20(14)22/h1-3,6-7,11-12H,4-5,8-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAVGLGVTGUYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=CC=C4)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

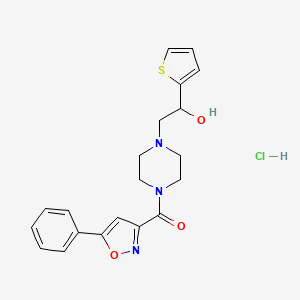
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)
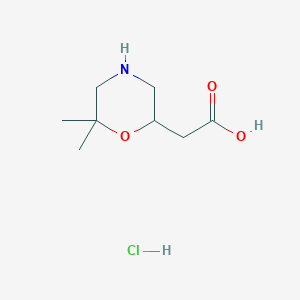
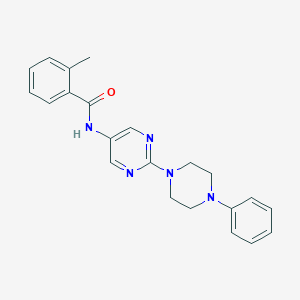
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)
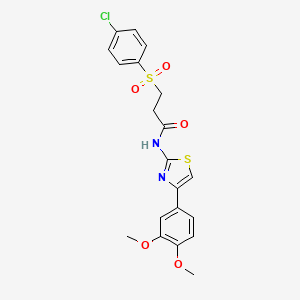
![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)


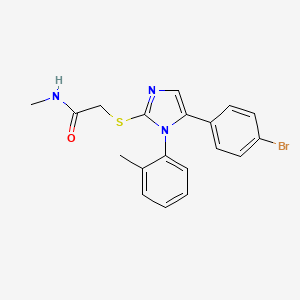
![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)